molecular formula C9H13NO B3183855 N-ethyl-4-methoxyaniline CAS No. 104-48-3

N-ethyl-4-methoxyaniline

Cat. No. B3183855
CAS RN: 104-48-3
M. Wt: 151.21 g/mol
InChI Key: MCPNIYHJPMRCQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-ethyl-4-methoxyaniline can be achieved through the methylation of anilines with methanol . This process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The reaction of 4-methoxyaniline with acetic anhydride was chosen as a model reaction in the presence of hydrotalcite in water .


Chemical Reactions Analysis

N-ethyl-4-methoxyaniline can undergo various chemical reactions. For instance, it can be methylated with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Scientific Research Applications

  • Synthesis of Biological Compounds : N-ethyl-4-methoxyaniline derivatives play a significant role in the synthesis of various biologically active compounds. For instance, Johnson et al. (2022) demonstrated the use of related molecules in creating compounds with activities targeting kinases, including VEGFR2 inhibitors and CLK inhibitors. These compounds have potential applications in treating conditions like cancer and malaria (Johnson et al., 2022).

  • Photoelectrochemistry and Spectroscopy : Substituted polyanilines, such as those derived from N-ethyl-4-methoxyaniline, have been investigated for their photoelectrochemical and spectroscopic properties. Kilmartin and Wright (1999) explored the properties of these compounds, highlighting their potential in applications like sensing and electronic devices (Kilmartin & Wright, 1999).

  • Treatment of Wastewater Containing Methoxyanilines : In environmental science, the degradation of methoxyanilines in wastewater has been a subject of research. Chaturvedi and Katoch (2020) evaluated the Fenton-like oxidation process for degrading methoxyanilines, highlighting the environmental implications of managing these compounds (Chaturvedi & Katoch, 2020).

  • Synthesis and Antibacterial Activity : N-ethyl-4-methoxyaniline derivatives have been synthesized and evaluated for their antibacterial activity. Zhi et al. (2005) reported on the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils and their potential as antibacterial agents, especially against Gram-positive bacteria (Zhi et al., 2005).

  • Pharmacological Research : The molecule has been used as a fragment in the synthesis of various pharmacological agents. Murár et al. (2013) discussed its use as a precursor in the synthesis of protein kinase inhibitors and enzyme modulators (Murár, Addová, & Boháč, 2013).

properties

IUPAC Name

N-ethyl-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-10-8-4-6-9(11-2)7-5-8/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPNIYHJPMRCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308687
Record name N-Ethyl-4-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methoxyaniline

CAS RN

104-48-3
Record name N-Ethyl-4-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4-methoxybenzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-4-methoxyaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
G Sheng, K Huang, S Ma, J Qian, P Lu… - Chemical …, 2015 - pubs.rsc.org
The rhodium-catalyzed reactions of 3-diazoindolin-2-imines with N,N-dialkylanilines, N-allyl-N-alkylanilines, and N-propargyl-N-alkylanilines and 3-diazoindolin-2-imines furnished 3-…
Number of citations: 51 pubs.rsc.org
J Jin, S Guidi, Z Abada, Z Amara, M Selva… - Green …, 2017 - pubs.rsc.org
… The two main by-products observed were 4-methoxy-N-methylaniline 5b and N-ethyl-4-methoxyaniline 5c (total amount <10%). All these compounds were isolated and characterized by …
Number of citations: 38 pubs.rsc.org
A Gangjee, N Zaware, RKV Devambatla… - Bioorganic & medicinal …, 2013 - Elsevier
… Purification was performed by column chromatography with hexane/ethyl acetate (95/5) to afford N-ethyl-4-methoxyaniline 29 as a pale yellow liquid (211.69 mg, 70%). The analytical …
Number of citations: 27 www.sciencedirect.com
C Deldaele, G Evano - ChemCatChem, 2016 - Wiley Online Library
… N-Ethyl-4-methoxyaniline 3 d: Obtained according to the general procedure from 4-iodoanisole (234.0 mg, 1.0 mmol) and ethylamine (70 % in water, 285 μL, 3.0 mmol) at room …
I Mizota, Y Matsuda, S Kamimura, H Tanaka… - Organic …, 2013 - ACS Publications
… (9) When the N-ethylation reaction was carried out with Et 2 Zn (3.0 equiv), after the normal workup, the ketoester 4 and N-ethyl-4-methoxyaniline 5 were obtained instead of the N-…
Number of citations: 48 pubs.acs.org
PM Edwards, LL Schafer - Chemical Communications, 2018 - pubs.rsc.org
… This procedure was then expanded to synthesize cis-α,β-dimethylpiperidine, starting from N-ethyl-4-methoxyaniline and TBS-protected 4-penten-1-ol using tantalum catalyst 14 (…
Number of citations: 89 pubs.rsc.org
GT Marchan - 2022 - search.proquest.com
Over the last decades, an impressive number of efficient methods for a selective creation of C–N bond via direct C–H functionalization have been reported in the literature. Many of …
Number of citations: 0 search.proquest.com
R Chatterjee, S Santra, GV Zyryanov… - Journal of Heterocyclic …, 2020 - Wiley Online Library
We have observed the role of 1‐butane sulfonic acid‐3‐methylimidazolium tosylate, [BSMIM]OTs, as an organocatalyst for the tandem type trimerization of indoles to synthesize indole 3,…
Number of citations: 14 onlinelibrary.wiley.com
F Thorstensson, I Kvarnström, D Musil… - Journal of medicinal …, 2003 - ACS Publications
… Compound 11{12} (59 mg, 56%) was prepared from 7 (60 mg, 0.35 mmol) according to the method for preparing 11{1} using N-ethyl-4-methoxyaniline (64 mg, 0.42 mmol) instead of N-…
Number of citations: 38 pubs.acs.org
P Edwards - 2019 - open.library.ubc.ca
The research presented in this thesis focuses on the development of practical methods for the early transition metal-catalyzed synthesis of amines. The primary focus of this thesis is the …
Number of citations: 2 open.library.ubc.ca

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